

In-Depth Technical Guide: 3-Bromophenyl Methyl Sulfone

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Compound of Interest

Compound Name:	1-Bromo-3-(methylsulfonyl)benzene
CAS No.:	34896-80-5
Cat. No.:	B020138

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-Bromophenyl methyl sulfone, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its physical, chemical, and spectroscopic properties.

Chemical and Physical Properties

3-Bromophenyl methyl sulfone is a white to light yellow crystalline powder. It is soluble in chloroform.^[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrO ₂ S	[2]
Molecular Weight	235.10 g/mol	[2]
CAS Number	34896-80-5	[2]
Appearance	White to Light yellow powder to crystal	[2]
Melting Point	102-104 °C	[1]
Purity	>98.0% (GC)	[2]
Solubility	Chloroform	[1]
InChI	InChI=1S/C ₇ H ₇ BrO ₂ S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H ₃	[2]
SMILES	CS(=O)(=O)c1cccc(Br)c1	[2]

Spectroscopic Characterization Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 3-Bromophenyl methyl sulfone. While experimental spectra for this specific isomer are not readily available in public databases, the following sections provide predicted data based on the analysis of its structural analogue, 4-Bromophenyl methyl sulfone, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of 3-Bromophenyl methyl sulfone is expected to show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effects of the sulfonyl and bromo groups. The methyl protons will appear as a sharp singlet further upfield.

Predicted ¹H NMR Data (CDCl₃):

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 7.4	m	4H	Ar-H
~ 3.1	s	3H	-SO ₂ CH ₃

Note: Predicted values are based on known substituent effects and data for isomeric compounds.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will resonate in the δ 120-145 ppm region, with the carbon attached to the bromine atom and the sulfonyl group appearing at distinct chemical shifts. The methyl carbon will be observed at a much higher field.

Predicted ¹³C NMR Data (CDCl₃):

Chemical Shift (δ ppm)	Assignment
~ 142	C-SO ₂
~ 136	C-Br
~ 131, 130, 128, 125	Ar-C
~ 45	-SO ₂ CH ₃

Note: Predicted values are based on known substituent effects and data for isomeric compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromophenyl methyl sulfone will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent peaks will be due to the sulfonyl group (SO₂) stretching vibrations.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration
~ 3100-3000	Aromatic C-H Stretch
~ 1320-1280	Asymmetric SO ₂ Stretch
~ 1160-1120	Symmetric SO ₂ Stretch
~ 1580-1450	Aromatic C=C Bending
~ 800-600	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Bromophenyl methyl sulfone, the molecular ion peak [M]⁺ and [M+2]⁺ will be observed in an approximate 1:1 ratio, which is characteristic of the presence of a bromine atom.

Predicted Mass Spectrometry Fragmentation:

m/z	Fragment
234/236	[M] ⁺ (Molecular ion)
155/157	[M - SO ₂ CH ₃] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The following are general protocols for the characterization of aryl sulfones, which can be adapted for 3-Bromophenyl methyl sulfone.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromophenyl methyl sulfone in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

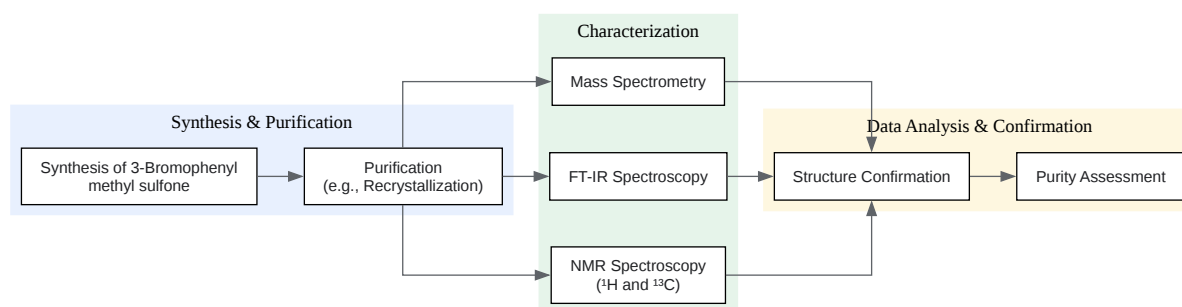
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of 3-Bromophenyl methyl sulfone with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of 3-Bromophenyl methyl sulfone in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrument:** A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine should be clearly visible.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of 3-Bromophenyl methyl sulfone.



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Figure 1. A generalized workflow for the synthesis and characterization of 3-Bromophenyl methyl sulfone.

As 3-Bromophenyl methyl sulfone is primarily a chemical intermediate, there is no established signaling pathway associated with it in biological systems. Its utility lies in its application as a building block in the synthesis of more complex, biologically active molecules.[3] Researchers can utilize the reactive sites on the molecule for further chemical modifications to develop novel compounds for drug discovery and other applications.

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References

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- [2. 3-Bromophenyl Methyl Sulfone | CymitQuimica \[cymitquimica.com\]](#)
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